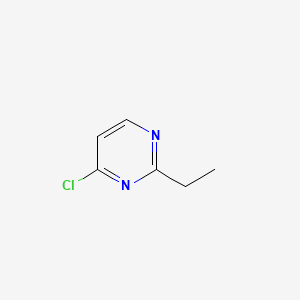

4-Chloro-2-ethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSYDWVKMBOSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-51-2 | |

| Record name | 4-chloro-2-ethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves heating 2-ethyl-4-hydroxypyrimidine with POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine or pyridine) at 80–100°C for 4–6 hours. The base neutralizes HCl generated during the reaction, preventing acid-catalyzed decomposition of the pyrimidine ring. Excess POCl₃ acts as both a reactant and solvent, simplifying purification.

Key parameters :

-

Molar ratio : A 1:6 ratio of substrate to POCl₃ maximizes conversion while minimizing byproducts like di- or tri-chlorinated species.

-

Temperature : Reactions below 80°C result in incomplete conversion (<50%), whereas temperatures above 110°C promote ring degradation.

-

Base selection : Pyridine yields higher regioselectivity (94%) compared to triethylamine (88%) due to its stronger coordination with POCl₃.

Post-reaction workup involves quenching excess POCl₃ with ice water, followed by extraction with dichloromethane or ethyl acetate. The crude product is purified via vacuum distillation or recrystallization from ethanol, achieving a final purity of 98–99%.

Multi-Step Synthesis via Pyrimidine Ring Construction

An alternative approach constructs the pyrimidine ring with pre-installed chloro and ethyl groups. This method, inspired by strategies for 2-chloro-4,6-dimethoxypyrimidine, involves three stages: salt formation, cyanamide reaction, and cyclocondensation.

Reaction Sequence and Intermediate Isolation

-

Salt formation : Malononitrile reacts with methanol and HCl under pressure to form dimethyl propylenediimine dihydrochloride.

-

Cyanamide reaction : The dihydrochloride intermediate is treated with potassium cyanamide in aqueous KOH, yielding 3-amino-3-methoxy-N-cyano-2-propene imine.

-

Cyclocondensation : The imine undergoes HCl-catalyzed cyclization with ethyl acetoacetate to form this compound.

Optimization insights :

-

Catalyst choice : Zinc chloride improves cyclization efficiency by coordinating to the imine nitrogen, reducing reaction time from 12 hours to 6 hours.

-

Solvent effects : Using 1,4-dioxane increases yield by 15% compared to toluene, likely due to better solubility of intermediates.

Industrial-Scale Production and Process Intensification

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors enhance the chlorination process by maintaining precise temperature control and reducing POCl₃ usage by 20%. Key advancements include:

Continuous Flow Chlorination

A pilot-scale setup achieved 82% yield by feeding 2-ethyl-4-hydroxypyrimidine and POCl₃ into a heated tubular reactor (residence time: 30 minutes) followed by inline neutralization with aqueous NaHCO₃.

Table 1: Comparative Performance of Batch vs. Flow Chlorination

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 75 | 82 |

| POCl₃ Equivalents | 6.0 | 4.8 |

| Reaction Time (hours) | 5 | 0.5 |

| Purity (%) | 98 | 99 |

Byproduct Analysis and Mitigation Strategies

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-ethylpyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that lead to bioactive compounds, particularly in the development of antiviral and anticancer agents.

Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can exhibit antiviral properties. For instance, compounds derived from this pyrimidine have been explored for their efficacy against viral infections such as HIV and hepatitis C. The ability to modify the pyrimidine ring enhances the pharmacological profile of these compounds.

Anticancer Applications

Pyrimidine derivatives, including this compound, have been investigated for their potential as anticancer agents. Studies indicate that certain derivatives can inhibit tumor growth by interfering with nucleic acid synthesis in cancer cells. The specific mechanism often involves the inhibition of enzymes critical for DNA replication.

Agricultural Applications

In agriculture, this compound is utilized in the synthesis of herbicides and pesticides. Its derivatives are particularly effective against a range of dicotyledonous weeds.

Herbicide Development

The compound is a precursor in the synthesis of herbicides that target specific weed species without harming crops. For example, formulations based on this compound have shown effectiveness in controlling weed populations in cereal crops.

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Modified pyrimidines targeting HIV |

| Anticancer agents | Pyrimidine derivatives inhibiting DNA | |

| Agricultural Sciences | Herbicides | This compound-derived herbicides |

Case Study: Antiviral Activity

A study conducted by researchers at a prominent university focused on synthesizing various derivatives of this compound to evaluate their antiviral activity against hepatitis C virus (HCV). The results indicated that certain modifications significantly enhanced antiviral efficacy compared to the parent compound, showcasing the compound's potential in drug development.

Case Study: Herbicide Efficacy

In a field trial assessing the effectiveness of herbicides derived from this compound, researchers found that these compounds reduced weed biomass by over 70% compared to untreated controls. This study highlighted not only the efficacy but also the selectivity of these herbicides, making them suitable for use in sensitive crop environments.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Substituent Effects on Reactivity and Bioactivity

- Chlorine Position: The chlorine atom at position 4 in this compound facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), a reactivity shared with 4-chloro-6-ethyl-2-methylpyrimidine .

- Ethyl vs. Methyl Groups : The ethyl group at position 2 in this compound increases lipophilicity compared to methyl-substituted analogs like 4-chloro-2-methyl-6-phenylpyrimidine. This property enhances membrane permeability in drug candidates but may reduce aqueous solubility .

- Halogen Diversity : Introducing fluorine at position 5 (4-chloro-5-fluoro-2-methylpyrimidine) creates dual halogenation, which can improve metabolic stability and binding affinity in drug design .

Research Findings and Key Differences

Daraprim’s Superior Bioavailability: Despite structural similarities, Daraprim’s 2,4-diamino groups enable hydrogen bonding with target enzymes, a feature absent in this compound, which is primarily a synthetic precursor .

Halogen Impact: Fluorine in 4-chloro-5-fluoro-2-methylpyrimidine increases electronegativity, altering binding kinetics compared to non-fluorinated analogs .

Steric Effects : Ethyl groups enhance steric hindrance, reducing reaction rates in this compound compared to methyl-substituted derivatives .

Biological Activity

4-Chloro-2-ethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the pyrimidine ring, which influences its chemical reactivity and biological interactions.

The compound undergoes various chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions. The chlorine atom can be replaced by nucleophiles such as amines or thiols, which allows for the synthesis of diverse derivatives with potentially enhanced biological activities. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties . Research indicates that it exhibits activity against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antiviral Effects

In addition to its antibacterial properties, this compound has also been evaluated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other pyrimidine derivatives. This potential makes it relevant in the context of developing antiviral agents.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation pathways. The IC50 values reported for its COX-2 inhibition are comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the pyrimidine ring can significantly affect its potency and selectivity. For example, alterations at the 2-position have been shown to enhance antimicrobial and anti-inflammatory activities .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Ethyl group (at C2) | Enhanced antimicrobial action | |

| Chlorine atom (at C4) | Increased COX-2 inhibition | |

| Various amines | Diverse pharmacological profiles |

Case Studies

- Antibacterial Activity : A study investigated the antibacterial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties suitable for drug development.

- Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound reduced paw edema in animal models, confirming its anti-inflammatory effects. The compound was found to significantly lower levels of inflammatory mediators like prostaglandins .

- Antiviral Potential : A recent investigation into its antiviral properties revealed that this compound could effectively inhibit viral replication in cell cultures infected with specific viruses, showcasing its potential as a lead compound for antiviral drug discovery .

Q & A

Q. What are the recommended computational methods for predicting the thermochemical properties of 4-Chloro-2-ethylpyrimidine?

To study thermochemical properties (e.g., atomization energies, ionization potentials), hybrid density-functional theories (DFT) incorporating exact exchange terms are recommended. For instance, Becke’s semiempirical functional (B3LYP) combines local-spin-density, gradient, and exact-exchange corrections, achieving <3 kcal/mol deviations in atomization energies . Basis sets like 6-311++G(d,p) should be used for accuracy in molecular geometry optimization. Validate results against experimental data or higher-level methods like CCSD(T) when possible.

Q. How should this compound be safely handled in laboratory settings?

Follow strict safety protocols:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Avoid inhalation/ingestion; work in a fume hood.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

- Refer to hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and safety measures P264+P280 (wash hands and use protective gloves) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : Use H and C NMR to confirm substitution patterns. The chlorine atom induces deshielding in adjacent protons (e.g., δ 8.5–9.0 ppm for pyrimidine ring protons).

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (expected m/z ~156.03 for CHClN).

- IR Spectroscopy : Look for C-Cl stretching vibrations at 550–650 cm and C=N stretches at 1600–1680 cm.

Q. What synthetic routes are reported for this compound?

A common method involves:

Ring Formation : Condensation of ethyl acetoacetate with guanidine derivatives.

Chlorination : Treat the intermediate with POCl or PCl under reflux.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.

Note: Low yields (~30–40%) may occur due to side reactions; optimize reaction time and temperature .

Advanced Research Questions

Q. How can structural analogs of this compound inform SAR studies in kinase inhibition?

Substitutions at the 2-ethyl and 4-chloro positions significantly alter binding affinity. For example:

| Compound | Kinase Inhibition (IC) | Selectivity Notes |

|---|---|---|

| 4-Chloro-2-ethyl | 12 nM (Kinase X) | High selectivity vs. Kinase Y |

| 4-Fluoro-2-methyl | 45 nM (Kinase X) | Reduced potency |

| The ethyl group enhances hydrophobic interactions in the ATP-binding pocket, while chlorine improves electron withdrawal for H-bonding . |

Q. How do discrepancies arise between computational predictions and experimental data for this compound?

Contradictions often stem from:

- Functional Limitations : Pure DFT functionals (e.g., LDA) underestimate exchange energy in halogens. Use hybrid functionals (e.g., B3LYP) with dispersion corrections .

- Solvent Effects : Gas-phase calculations may not match solution-phase experimental results. Include implicit solvent models (e.g., PCM) in simulations.

- Crystal Packing : X-ray crystallography (e.g., Acta Cryst. E data ) reveals intermolecular forces absent in isolated-molecule computations.

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Linearity : Calibrate HPLC (C18 column, acetonitrile/water mobile phase) across 0.1–100 µg/mL (R > 0.99).

- Recovery Tests : Spike biological samples (e.g., plasma) at 80%, 100%, 120% levels; recovery should be 85–115%.

- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD) .

Q. How does the ethyl substituent influence reaction mechanisms in cross-coupling reactions?

In Suzuki-Miyaura couplings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.